4-[({[3-(phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid
Overview
Description
4-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid is a complex organic compound with the molecular formula C22H18N2O4S. This compound is known for its unique structure, which includes a phenoxymethyl group, a phenylcarbonyl group, and a carbamothioyl group attached to a benzoic acid moiety. It has a molecular weight of 406.45 g/mol .
Preparation Methods
The synthesis of 4-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-(phenoxymethyl)benzoyl chloride with thiourea to form the carbamothioyl intermediate. This intermediate is then reacted with 4-aminobenzoic acid under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
4-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles like halides or amines. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature.
Scientific Research Applications
4-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is utilized in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The phenoxymethyl and carbamothioyl groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid can be compared with similar compounds such as:
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Vanillin acetate: A compound derived from vanillin, used in flavoring and fragrance industries. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c25-20(24-22(29)23-18-11-9-16(10-12-18)21(26)27)17-6-4-5-15(13-17)14-28-19-7-2-1-3-8-19/h1-13H,14H2,(H,26,27)(H2,23,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAMTDHTXZNPGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC(=S)NC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361677 | |
Record name | STK038717 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530137-66-7 | |
Record name | STK038717 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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